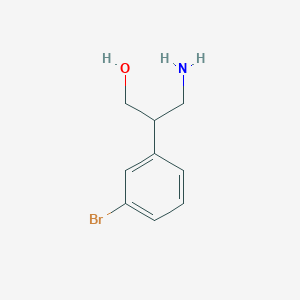![molecular formula C22H15Cl2NO4 B13576921 3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13576921.png)
3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is a complex organic compound that features a dichlorobenzoic acid core with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Chlorination: The benzoic acid core is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents.
Coupling Reaction: The protected amino group is then coupled with the chlorinated benzoic acid derivative under conditions that facilitate amide bond formation, such as using coupling agents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for chlorination and automated peptide synthesizers for the coupling reactions.
化学反应分析
Types of Reactions
3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The Fmoc protecting group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or amines can be used for substitution reactions.
Hydrolysis: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: DCC and HOBt are common reagents for amide bond formation.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Hydrolysis: The major product is the deprotected amino compound.
Coupling: The major product is the peptide or amide formed.
科学研究应用
3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, where the Fmoc group protects the amino group during chain elongation.
Medicinal Chemistry: It can be used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Research: The compound can be used to study protein interactions and functions by incorporating it into synthetic peptides.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. When the Fmoc group is removed, the free amino group can participate in further reactions, such as forming peptide bonds.
相似化合物的比较
Similar Compounds
Fmoc-Amino Acids: These are commonly used in peptide synthesis for protecting amino groups.
Boc-Amino Acids: Another class of protecting groups used in peptide synthesis, where the tert-butyloxycarbonyl (Boc) group is used instead of Fmoc.
Cbz-Amino Acids: These use the benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
3,5-dichloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is unique due to its dichlorobenzoic acid core, which can introduce additional reactivity and functionality compared to other Fmoc-protected amino acids. The presence of chlorine atoms can also influence the compound’s chemical properties and reactivity.
属性
分子式 |
C22H15Cl2NO4 |
|---|---|
分子量 |
428.3 g/mol |
IUPAC 名称 |
3,5-dichloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C22H15Cl2NO4/c23-18-9-12(21(26)27)10-19(24)20(18)25-22(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17H,11H2,(H,25,28)(H,26,27) |
InChI 键 |
KFBULHPMMYYHDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4Cl)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


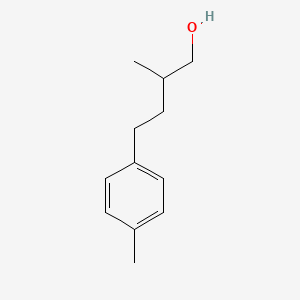
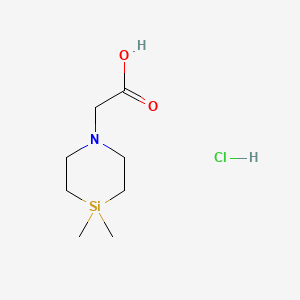

![tert-butyl N-[1-(cyclopropylcarbamoyl)-1-hydroxyhexan-2-yl]carbamate](/img/structure/B13576862.png)
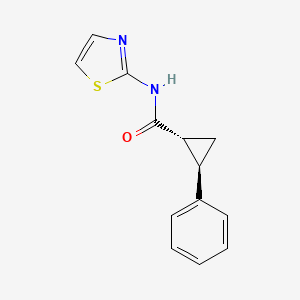
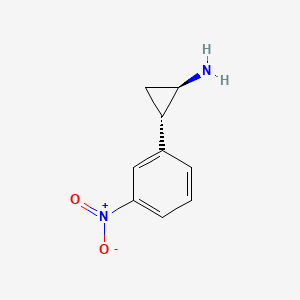


![(5'R)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576879.png)

![5-methyl-6H-thieno[2,3-b]pyrrole](/img/structure/B13576881.png)
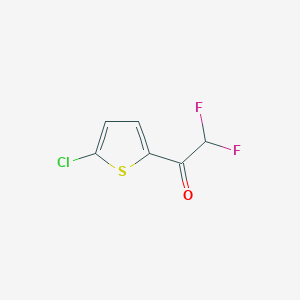
![2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13576889.png)
